molecular formula C8H15NO3 B8806027 Ethyl 4-hydroxypiperidine-4-carboxylate

Ethyl 4-hydroxypiperidine-4-carboxylate

Cat. No. B8806027
M. Wt: 173.21 g/mol
InChI Key: WEJQDOQJHKHPNU-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

To a solution of 4-hydroxypiperidine-4-carboxylic acid (1.20 g, 8.26 mmol) in EtOH (30 ml) was added conc. HCl (5 ml) at rt and the mixture heated up to 80° C. for 2-3 h. After completion (by TLC), solvent was evaporated under reduced pressure to obtain the desired product (1.20 g, crude) which was carried forward for next step without further purification. 1H NMR (D2O): δ 4.20 (q, J=7.20 Hz, 2H), 3.28 (M, 4H), 2.22 (m, 2H), 1.91 (m, 2H), and 1.22 (t, J=7.20 Hz, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl.[CH3:12][CH2:13]O>>[OH:1][C:2]1([C:8]([O:10][CH2:12][CH3:13])=[O:9])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
OC1(CCNCC1)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion (by TLC), solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1(CCNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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